molecular formula C15H8Br2O2 B13953476 2-(Dibromoacetyl)-9H-fluoren-9-one CAS No. 42834-68-4

2-(Dibromoacetyl)-9H-fluoren-9-one

Cat. No.: B13953476
CAS No.: 42834-68-4
M. Wt: 380.03 g/mol
InChI Key: KMVHWFJKGRXOPB-UHFFFAOYSA-N
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Description

2-(Dibromoacetyl)-9H-fluoren-9-one is an organic compound that belongs to the class of fluorenones Fluorenones are known for their aromatic structure, which includes a fluorene backbone with a ketone functional group The compound this compound is characterized by the presence of two bromine atoms attached to the acetyl group at the second position of the fluorenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibromoacetyl)-9H-fluoren-9-one typically involves the bromination of fluorenone derivatives. One common method is the reaction of 9H-fluoren-9-one with bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds through the formation of an intermediate bromofluorenone, which is then further brominated to yield this compound. The reaction conditions often include a solvent such as acetic acid and a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Dibromoacetyl)-9H-fluoren-9-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The ketone group in the fluorenone structure can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.

    Reduction Reactions: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.

Major Products Formed

    Substitution Reactions: Products include fluorenone derivatives with different substituents replacing the bromine atoms.

    Reduction Reactions: The major product is 2-(Dibromoacetyl)-9H-fluoren-9-ol.

    Oxidation Reactions: Oxidized derivatives of this compound.

Scientific Research Applications

2-(Dibromoacetyl)-9H-fluoren-9-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dibromoacetyl)-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in cellular processes, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-9H-fluoren-9-one: A similar compound with a single bromine atom.

    9H-Fluoren-9-one: The parent compound without any bromine atoms.

    2,7-Dibromo-9H-fluoren-9-one: A compound with bromine atoms at different positions.

Uniqueness

2-(Dibromoacetyl)-9H-fluoren-9-one is unique due to the presence of two bromine atoms at the acetyl group, which imparts distinct chemical properties and reactivity

Properties

CAS No.

42834-68-4

Molecular Formula

C15H8Br2O2

Molecular Weight

380.03 g/mol

IUPAC Name

2-(2,2-dibromoacetyl)fluoren-9-one

InChI

InChI=1S/C15H8Br2O2/c16-15(17)13(18)8-5-6-10-9-3-1-2-4-11(9)14(19)12(10)7-8/h1-7,15H

InChI Key

KMVHWFJKGRXOPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)C(Br)Br

Origin of Product

United States

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